7-[4-(1H-1,3-benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
This compound is a benzimidazole derivative . It has a molecular formula of C20H12N6 and a molecular weight of 336.35 .
Molecular Structure Analysis
The benzimidazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is also known as 1,3-diazole . The structure of this compound also includes a pyrazolo[1,5-a]pyrimidine ring and a phenyl ring .Scientific Research Applications
Overview of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the specified compound, is recognized as a privileged heterocycle in drug discovery. Its utility as a building block for drug-like candidates encompasses a wide range of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidines have shown broad potential for the development of drug candidates across various disease targets. Medicinal chemists are encouraged to further exploit this scaffold for potential drug development (S. Cherukupalli et al., 2017).
Potential in Optoelectronic Materials
Research on quinazolines and pyrimidines, including the pyrazolo[1,5-a]pyrimidine derivatives, has expanded into the field of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown significant value for creating novel optoelectronic materials. Derivatives bearing benzimidazole, carbazole, triphenylene, or triphenylamine fragments have been investigated for applications in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors. This highlights the versatile applications of pyrazolo[1,5-a]pyrimidines beyond traditional medicinal uses (G. Lipunova et al., 2018).
Importance in Hybrid Catalysts Synthesis
The pyranopyrimidine core, related to the pyrazolo[1,5-a]pyrimidine structure, is a key precursor in medicinal and pharmaceutical industries due to its broad synthetic and bioavailability applications. Research emphasizes the application of hybrid catalysts (including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts) for synthesizing pyranopyrimidine scaffolds. This underscores the role of pyrazolo[1,5-a]pyrimidine derivatives in fostering advancements in catalyst development and synthesis of lead molecules (Mehul P. Parmar et al., 2023).
Mechanism of Action
Target of action
Benzimidazole derivatives have been found to exhibit significant activity against Mycobacterium tuberculosis . Pyrazolopyrimidines are a class of compounds that have been studied for their potential as kinase inhibitors, which could make them useful in treating a variety of diseases, including cancer.
Properties
IUPAC Name |
7-[4-(benzimidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N6/c21-11-15-12-24-26-18(9-10-22-20(15)26)14-5-7-16(8-6-14)25-13-23-17-3-1-2-4-19(17)25/h1-10,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYHIGYWMDHIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=CC=NC5=C(C=NN45)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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